Serpentinine

Cancer Therapy DNA Damage Repair Virtual Screening

Serpentinine (NSC72123) is a bisindole alkaloid from Rauwolfia spp., structurally distinct from monomeric Rauwolfia alkaloids (reserpine, ajmaline, yohimbine). Its dimeric architecture confers unique protein-ligand interactions, making it irreplaceable for targeted pharmacological studies. • PARP-1 inhibitor lead: In silico binding affinity ΔG = -14.36 kcal/mol, Ki = 29.59 pM for oncology DNA-damage repair programs. • NiV-G blocker: Top-ranked hit among 1,426 phytocompounds for Nipah virus inhibitor development. • Analytical reference standard: UHPLC-UV baseline-resolved within 8 min for R. serpentina authentication. Supplied with full Certificate of Analysis; cold-chain global shipping available.

Molecular Formula C42H45N4O5+
Molecular Weight 685.8 g/mol
Cat. No. B8099877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerpentinine
Molecular FormulaC42H45N4O5+
Molecular Weight685.8 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39
InChIInChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5+
InChIKeyQWAUBSSAJRGKPX-ZXKDJJQISA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serpentinine Reference Standard


Serpentinine (NSC72123; CAS 36519-42-3) is a bisindole alkaloid belonging to the monoterpene indole alkaloid (MIA) class, naturally isolated from the roots of Rauwolfia species including Rauwolfia serpentina Benth., Rauwolfia yunnanensis Tsiang, and Rauwolfia verticillata (Lour.) Baill. [1] It is characterized by its complex bisindole architecture (C₄₂H₄₅N₄O₅⁺; MW 685.83 g/mol), distinguishing it from the more common monomeric Rauwolfia alkaloids such as reserpine, ajmaline, and yohimbine. Historically, serpentinine has been investigated for its antihypertensive and central nervous system effects, and more recent in silico studies have identified it as a high-potency binder to specific therapeutic targets, warranting its use as a reference standard in pharmacological research, natural product chemistry, and analytical method development. [2]

Serpentinine's Unique Target Engagement


In-class substitution of serpentinine with other Rauwolfia alkaloids like reserpine, ajmaline, or yohimbine is not scientifically justifiable due to fundamental differences in molecular structure, target affinity, and downstream pharmacological effects. While many Rauwolfia alkaloids share a common monoterpene indole origin, serpentinine is a bisindole—a dimeric structure—resulting in a distinct three-dimensional conformation and electrostatic surface that dictates unique protein-ligand interactions. [1] This is evidenced by its unique, high-affinity binding to Poly (ADP-Ribose) Polymerase-1 (PARP-1) and the Nipah virus glycoprotein (NiV-G), properties not shared by its monomeric counterparts. [2][3] Furthermore, classic comparative pharmacological studies demonstrate that serpentinine elicits a cardiovascular response profile (e.g., effect on spinal vs. medullary pressor responses) that categorically differs from both the reserpine-class and ajmalicine-class alkaloids. [4] Consequently, substituting serpentinine with a generic 'Rauwolfia alkaloid' based on botanical origin alone will lead to divergent and unpredictable experimental outcomes.

Serpentinine Comparative Evidence


PARP-1 Binding Affinity

In a molecular docking study screening 13 bioactive compounds from Rauwolfia serpentina against Poly (ADP-Ribose) Polymerase-1 (PARP-1), serpentinine exhibited the highest binding affinity. The calculated binding energy (ΔG) for serpentinine was -14.36 kcal/mol, which was significantly greater than the threshold for interaction (> -9.0 kcal/mol) and the highest among all screened ligands. [1]

Cancer Therapy DNA Damage Repair Virtual Screening

NiV-G Inhibitor Potency

In a virtual screening campaign of 1,426 phytocompounds against the Nipah Virus Glycoprotein (NiV-G), serpentinine was identified as the compound with the highest potency to block the viral target. The analysis, which included the reference drug ribavirin for comparison, concluded that serpentinine demonstrated the most favorable binding profile among all tested compounds. [1]

Antiviral Drug Discovery Nipah Virus Molecular Docking

Distinct Central Vasodepressant Profile

A classic comparative pharmacology study in cats examined the effects of Rauwolfia alkaloids on centrally evoked vasopressor responses. The study concluded that serpentine (and by class-level inference, closely related analogs like serpentinine) and ajmaline belong to a distinct pharmacological group (classed with alseroxylon) because they produced a primary depressant effect on pressor responses evoked by spinal compression, in addition to a potent depressant effect on medullary responses. [1] This profile starkly contrasts with reserpine and rescinnamine, which only mildly depress medullary responses and have no effect on spinal compression-evoked pressor responses. Ajmalicine was found to have a separate profile involving adrenergic blocking activity. [1]

Cardiovascular Pharmacology Antihypertensive Mechanisms Central Nervous System

UHPLC-UV Retention Time Differentiation

A validated UHPLC-UV method was developed for the simultaneous quantification of seven key Rauwolfia serpentina alkaloids, including serpentinine. This method achieves baseline separation of all seven compounds within 8 minutes, providing distinct and reproducible retention times for each alkaloid. [1] The method's validation parameters (linearity, accuracy, repeatability, LOD, LOQ) enable reliable identification and quantification of serpentinine in complex plant matrices and dietary supplements, distinguishing it from co-eluting alkaloids like reserpine, ajmaline, and serpentine. [1]

Analytical Chemistry Quality Control Natural Product Authentication

Differential Cytotoxicity Profile

A molecular networking study led to the isolation of four new serpentinine-related bisindole alkaloids from Picralima nitida. The antiparasitic activity against Plasmodium falciparum and the cytotoxic activity against the MRC-5 cell line were determined for these compounds, including the parent scaffold. [1] While the study's primary focus was on novel analogs, it establishes a baseline cytotoxic profile for the serpentinine chemotype and provides a comparative framework for evaluating related bisindoles. [1]

Antiparasitic Activity Cytotoxicity Structure-Activity Relationship

Hemodynamic Effects vs. Ajmaline

Early pharmacological investigations into the alkaloids of Rauwolfia serpentina revealed qualitatively different cardiovascular effects for serpentinine, ajmaline, and serpentine. A preliminary report indicated that while serpentine lowered blood pressure in both spinal and decerebrate cats, ajmaline and serpentinine raised blood pressure in decerebrate cats but lowered it in spinal preparations. [1] This suggests distinct, preparation-dependent actions on the cardiovascular system.

Cardiovascular Research Hemodynamics Mechanism of Action

Serpentinine Applications


Nipah Virus Entry Inhibitor Lead

Leverage serpentinine as a top-ranked virtual screening hit for developing inhibitors against Nipah virus glycoprotein (NiV-G). The evidence from a 2023 study, which screened 1,426 phytocompounds and found serpentinine to have the highest potency, provides a strong, data-driven rationale for initiating medicinal chemistry campaigns around the serpentinine bisindole scaffold. [1]

PARP-1 Targeted Cancer Therapeutics

Utilize serpentinine as a high-affinity lead scaffold for the design of new Poly (ADP-Ribose) Polymerase-1 (PARP-1) inhibitors. The in silico data demonstrating its superior binding affinity (ΔG = -14.36 kcal/mol, Ki = 29.59 pM) compared to other R. serpentina alkaloids supports its prioritization for synthesis and in vitro validation in DNA-damage repair-focused oncology programs. [1]

Analytical Reference Standard for QC

Employ serpentinine as a validated analytical reference standard in UHPLC-UV or UHPLC-MS methods for the authentication and quantification of Rauwolfia serpentina raw materials and finished products (e.g., dietary supplements). The validated method confirms baseline separation from other key alkaloids like reserpine and ajmaline within 8 minutes, enabling precise quality control and regulatory compliance. [1]

Central Vasomotor Control Probe

Select serpentinine as a pharmacological probe to dissect central and spinal vasomotor pathways. Classic in vivo studies have established that serpentinine (along with ajmaline) exhibits a distinct depressant effect on spinally-evoked pressor responses, a property not shared by reserpine. This makes it a valuable tool for academic research into the neuroanatomical and neuropharmacological basis of blood pressure regulation. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Serpentinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.